![molecular formula C8H16ClNS B3012949 3-(Thian-4-yl)azetidine;hydrochloride CAS No. 2253632-05-0](/img/structure/B3012949.png)
3-(Thian-4-yl)azetidine;hydrochloride
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Overview
Description
“3-(Thian-4-yl)azetidine;hydrochloride” is a chemical compound with the molecular formula C8H16ClNS and a molecular weight of 193.73. It is a derivative of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings has been described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They can undergo various reactions such as alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . They can also participate in one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .Scientific Research Applications
- Polyamines : Azetidine derivatives serve as building blocks for polyamines through ring-opening polymerization. Despite challenges in controlling the polymerization of ring-strained nitrogen-containing monomers, resulting polymers find applications in antibacterial and antimicrobial coatings, CO₂ adsorption, chelation, materials templating, and non-viral gene transfection .
Polymer Chemistry and Materials Science
Safety and Hazards
Azetidine hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on further exploring the unique reactivity of azetidines and developing new synthetic strategies .
Mechanism of Action
Target of Action
The primary target of 3-(Thian-4-yl)azetidine;hydrochloride is the P2X7 receptor in the BV-2 mouse microglial cell line . The P2X7 receptor plays a crucial role in ATP-induced activation of NFAT and MAPK pathways .
Mode of Action
3-(Thian-4-yl)azetidine;hydrochloride interacts with its target, the P2X7 receptor, and suppresses ATP-induced TNF-α release from BV-2 microglia . This suggests that the compound may inhibit the stimulation of the P2X7 receptor .
Biochemical Pathways
The compound affects the ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor . It also inhibits an ATP-induced increase in iNOS protein and ERK phosphorylation .
Result of Action
3-(Thian-4-yl)azetidine;hydrochloride has been shown to have neuroprotective effects. It significantly improves neurological deficits and brain edema and suppresses ischemia/reperfusion (I/R)-induced apoptosis . It also attenuates I/R-induced inflammation and oxidative stress by upregulating SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE and downregulating iNOS, HYOUP1, and MMP-3 .
properties
IUPAC Name |
3-(thian-4-yl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-3-10-4-2-7(1)8-5-9-6-8;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPNZMFLOFCOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thian-4-yl)azetidine;hydrochloride |
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